TobRB7 protein
Description
Overview of Aquaporins and Their Physiological Significance in Plants
Aquaporins (AQPs) constitute a prominent functional subfamily within the MIPs, primarily recognized for their ability to facilitate the rapid and selective transport of water across biological membranes. wikipedia.orgtcdb.orgnih.govresearchgate.netnih.gov While water is a primary substrate, some aquaporins can also transport other small neutral molecules, including glycerol (B35011), urea, ammonia, carbon dioxide, and metalloids like boron and silicon. tcdb.orgnih.govnih.gov This broader permeability in certain aquaporins highlights their versatile roles in plant physiology.
Plant aquaporins are integral to maintaining cellular and whole-plant water balance, which is critical for processes such as turgor maintenance, cell expansion, and hydraulic conductivity. nih.govnih.govphysiology.orgfrontiersin.org Their activity significantly influences water uptake by roots, water transport through the xylem, and water loss through transpiration. physiology.orgfrontiersin.org Beyond water transport, aquaporins contribute to nutrient acquisition, particularly the uptake of essential elements like silicon and boron, which are transported as silicic and boric acid, respectively, by specific NIP aquaporins. nih.govnih.gov
Historical Context of TobRB7 Protein Discovery and Initial Characterization
The this compound was initially identified through the isolation of a cDNA clone from messenger RNA extracted from tobacco (Nicotiana tabacum) roots. oup.com This discovery marked an early step in understanding the molecular components involved in root-specific gene expression and membrane transport in plants. Initial characterization revealed that the TobRB7 gene exhibited root-specific expression, meaning its mRNA and the resulting protein were predominantly found in root tissues compared to other plant organs like leaves, stems, or shoot apices. oup.comnih.govresearchgate.net Furthermore, its expression was shown to be under transcriptional control and part of a small gene family in tobacco. oup.com
The deduced amino acid sequence of the full-length TobRB7 cDNA (TobRB7-5A) indicated a protein composed of 250 amino acids with a calculated molecular weight of approximately 25.233 kDa. oup.com Sequence comparisons with other known proteins available at the time revealed significant structural similarities to a variety of membrane channel proteins across different organisms. These homologs included the mammalian lens fiber major intrinsic protein (MIP26), a soybean peribacteroid membrane nodulin (Nod26), the glycerol facilitator (glpF) from Escherichia coli, and a tonoplast intrinsic protein (TIP) from soybean seed storage vacuoles. oup.com
Based on these structural similarities to known channel proteins, it was postulated that TobRB7 likely functions as a component of membrane channel systems. oup.com The root-specific expression pattern suggested a potential role in transport processes occurring specifically in roots, possibly involving cell-to-cell channeling. oup.com Early research using techniques like in situ hybridization further refined the understanding of TobRB7 localization within the root, showing its presence in the root meristem and the immature central cylinder regions. nih.govresearchgate.net Studies involving transgenic tobacco plants expressing a reporter gene (beta-glucuronidase, GUS) under the control of the TobRB7 promoter confirmed the root-specific expression pattern and helped identify regulatory sequences in the 5' flanking region of the gene crucial for this specificity. nih.govresearchgate.net Specifically, sequences within 636 base pairs upstream of the transcription start site were found to be sufficient to direct root-specific GUS expression. nih.govresearchgate.net Although initially described with homology to various channel proteins, subsequent research has often categorized TobRB7 as a putative plasma membrane aquaporin or a probable aquaporin of the TIP-type, based on its sequence characteristics and functional implications. nih.govmybiosource.commybiosource.com Notably, TobRB7 expression has also been observed to be activated in response to root-knot nematode infestation, suggesting a potential involvement in the plant's interaction with these pathogens and the formation of feeding sites. usp.brapsnet.org
Detailed Research Findings: TobRB7 Expression Localization
Early research employed techniques such as gel blot hybridizations and in situ hybridization to determine the expression pattern of TobRB7 mRNA in tobacco plants. These studies provided detailed insights into the spatial specificity of TobRB7 expression.
| Tissue Type | TobRB7 mRNA Detection | Localization within Root (if detected) | Source |
| Expanded Leaf | Not detected | N/A | nih.govresearchgate.net |
| Stem | Not detected | N/A | nih.govresearchgate.net |
| Shoot Apex | Not detected | N/A | nih.govresearchgate.net |
| Root | Detected | Root meristem, immature central cylinder | nih.govresearchgate.netnih.gov |
| Root Meristem | Detected | Specific to meristematic cells | nih.govusp.br |
| Immature Central Cylinder | Detected | Specific to this region | nih.govresearchgate.netnih.gov |
Interactive Table: TobRB7 Expression Localization
This table summarizes the key findings regarding the tissue specificity of TobRB7 expression based on early molecular studies. The strong signal in root meristem and immature central cylinder regions suggests a role in the developing vascular tissues and actively dividing cells of the root.
Data Table: this compound Characteristics
Based on the initial characterization, several key features of the this compound were determined.
| Characteristic | Value | Source |
| Organism | Nicotiana tabacum (Tobacco) | oup.com |
| Protein Type (Putative) | Aquaporin (TIP-type) | mybiosource.commybiosource.com |
| Number of Amino Acids | 250 | oup.com |
| Molecular Weight (Deduced) | ~25.233 kDa | oup.com |
| Expression Specificity | Root-specific | oup.comnih.govresearchgate.net |
| Subcellular Localization (Putative) | Plasma membrane or Tonoplast | nih.govnih.gov |
| Conserved Motifs | NPA boxes | nih.govscispace.com |
Interactive Table: this compound Characteristics
This table summarizes key physical and expression characteristics of the this compound as determined during its initial characterization.
Compound Names and PubChem CIDs
This compound is a well-characterized plant aquaporin belonging to the Major Intrinsic Protein (MIP) superfamily. It functions as a water channel and has been particularly studied in tobacco roots. nih.govusp.br
Properties
CAS No. |
139874-82-1 |
|---|---|
Molecular Formula |
C10H11ClF3N3 |
Synonyms |
TobRB7 protein |
Origin of Product |
United States |
Molecular Architecture and Classification of Tobrb7 Protein
Gene Family Organization and Genomic Loci of TobRB7 Gene families are sets of similar genes that have arisen through duplication events and often share similar biochemical functions.wikipedia.orgStudies on the gene encoding TobRB7 in Nicotiana tabacum (tobacco) have indicated that TobRB7 is part of a two-member gene family in this species.scispace.comThe TobRB7 gene has been characterized, including its 5' flanking region which contains regulatory sequences.scispace.comsciengine.comThe gene structure of TobRB7, an AtTIP2;2 homolog, has been compared to other plant TIP genes, showing similar organization in terms of intron placement, particularly in regions encoding loops connecting transmembrane helices.nih.govThe TobRB7 gene contains introns.nih.govmonash.eduThe full cDNA sequence of a related aquaporin, LRB7 (a TIP2 subgroup protein) in Chorispora bungeana, which is similar to TobRB7, is 1235 bp and has two introns.monash.edunih.gov
The expression of the TobRB7 gene in tobacco roots can be activated by nematodes that infest plants and induce the formation of feeding zones. usp.br In situ hybridization studies have shown that TobRB7 expression is limited to the root meristematic and immature vascular cylinder regions, suggesting a developmental role. scispace.comird.fr Nematode infection can alter this spatial and temporal expression pattern, leading to TobRB7 accumulation in developing giant cells. ird.fr
Protein Domain Topology and Conserved Motifs Proteins are organized into domains, which are contiguous portions of a polypeptide chain that fold into compact, semi-independent units, and motifs, which are simpler, recurring arrangements of secondary structural elements.uvm.edunih.govgonzaga.eduThe molecular architecture of protein binding sites and overall protein structure are key to their function.biofold.orgnih.govnih.gov
Identification of Asparagine-Proline-Alanine (NPA) Motifs A defining feature of MIP family proteins is the presence of two highly conserved Asparagine-Proline-Alanine (NPA) motifs.nih.govphysiology.orgusp.brThese motifs are located in the two longest loops, loop B (cytoplasmic) and loop E (extracellular), which are conserved across diverse species.ncsu.eduSite-directed mutagenesis studies have confirmed that the two NPA segments line the path of water permeation and are essential for water transporting activity.ncsu.eduThe asparagine residues within the NPA motifs are positioned in close proximity in the center of the pore and form the middle region of the channel.usp.brThe amide groups of these residues contribute to hydrophilic areas on the channel surface.usp.brThe NPA motifs are thought to function by capturing the oxygen of single water molecules via hydrogen bonding, preventing proton transfer.usp.br
The first NPA motif is often considered a MIP signature sequence, sometimes represented as SGxHxNPAVT. nih.gov
Transmembrane Helical Arrangement MIPs typically contain six transmembrane alpha-helical domains that form a barrel-like structure within the membrane.nih.govusp.brThese transmembrane segments are largely hydrophobic.wikipedia.orgThe N- and C-terminal domains of aquaporins face the cytoplasm and can be involved in regulating protein activity.usp.brThe protein topology of transmembrane proteins involves the arrangement and orientation of these helices within the membrane.gonzaga.eduresearchgate.net
Table 1: Predicted Structural Features of MIPs (General)
| Feature | Description |
| Transmembrane Helices | Typically six alpha-helical domains spanning the membrane. nih.govusp.brwikipedia.org |
| NPA Motifs | Two conserved Asn-Pro-Ala sequences in loops B and E. nih.govphysiology.orgusp.brncsu.edu |
| N- and C-Termini | Face the cytoplasm; potentially involved in regulation. nih.govusp.br |
| Structural Organization | Two homologous halves, each with three helices and an NPA loop. usp.brusp.br |
| Pore Region | Formed by transmembrane helices and NPA motifs, mediating transport. usp.brusp.br |
Phylogenetic Analysis and Evolutionary Relationships of TobRB7 Protein Phylogenetic analysis is the study of evolutionary relationships, often depicted using tree-like diagrams based on molecular data like protein sequences.omu.edu.trclinilaunchresearch.inThis analysis helps in understanding the evolutionary history and relatedness of proteins.nih.govbiorxiv.org
Phylogenetic analyses of plant aquaporins typically divide them into distinct groups, such as Plasma Membrane Intrinsic Proteins (PIPs) and Tonoplast Intrinsic Proteins (TIPs), based on their localization and sequence similarity. ncsu.edu TobRB7 is classified as a TIP, specifically an RB7-type TIP. oup.comnih.gov RB7-type TIPs, including TobRB7, have been identified as exhibiting root-specific expression. oup.com
Homology with Other Plant Aquaporins (e.g., AtRB7, FaRB7) Homology refers to sequences that share a common evolutionary origin.uvm.edunih.govTobRB7 shows homology with other plant aquaporins. For instance, TobRB7 is considered an AtTIP2;2 homolog from tobacco.nih.govFaRB7, a gene isolated from strawberry (Fragaria x ananassa), was found to contain motifs characteristic of TIPs, and phylogenetic analysis revealed it represents an RB7-type TIP, showing homology with TobRB7.oup.comnih.govComparison of the promoter sequences of FaRB7 and TobRB7 also revealed shared sequence motifs, despite overall lower similarity, suggesting conserved regulatory elements for root-specific expression.oup.comAtRB7 is also mentioned as a member of the MIP family with an unknown function in some contexts, but is related to TobRB7.nih.gov
Table 2: Homology and Classification Examples
| Protein Name | Organism | Classification/Type | Relationship to TobRB7 |
| TobRB7 | Nicotiana tabacum | TIP (RB7-type) | Well-characterized root-specific aquaporin. scispace.comoup.com |
| AtTIP2;2 | Arabidopsis | TIP2 | Homolog of TobRB7. nih.gov |
| FaRB7 | Fragaria x ananassa | TIP (RB7-type) | Homologous to TobRB7, exhibits root-specific expression. oup.comnih.gov |
| AtRB7 | Arabidopsis | MIP | Related to TobRB7; function sometimes listed as unknown. nih.gov |
Comparative Genomics of RB7-Type Proteins Across Plant Species
Comparative genomics involves analyzing the genomes of different species to understand evolutionary relationships and identify conserved or divergent genetic features. nih.govplos.orgmdpi.com Studying RB7-type proteins across various plant species can reveal insights into their evolutionary history, functional conservation, and potential diversification.
RB7-type TIP genes have been identified in other plant species, including Arabidopsis thaliana. frontiersin.org Comparative genomic analyses of plant species can identify orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes within a single species that arose through gene duplication) of TobRB7. nih.gov Such studies can help determine the degree of sequence and structural conservation of RB7-type proteins across the plant kingdom.
Comparative genomics approaches, such as multiway BLASTp analysis and phylogenetic tree construction based on conserved genes, are used to investigate relationships among protein families in different species. plos.org For example, comparative genomics of Botrytis species has shown shared protein families and conserved effectors among different species, despite variations in host specificity. nih.gov Similarly, comparative genomics in Pseudomonas species has revealed genomic diversity and shared protein families. plos.org Applying these methods to RB7-type proteins across a wide range of plant lineages could provide a comprehensive picture of their evolutionary trajectory.
Conservation of Functional Domains in Distantly Related Homologs
Functional domains are regions within a protein that have specific biological activities and can be conserved across different proteins or species. uvm.eduproteinstructures.com In the context of RB7-type proteins, key functional domains would likely include those involved in membrane insertion, pore formation for water or solute transport, and potential regulatory interactions.
Given that TobRB7 is classified within the MIP family and TIP subfamily, it is expected to possess conserved domains characteristic of aquaporins, such as the NPA (Asp-Pro-Ala) motifs located in loops connecting transmembrane helices, which are crucial for channel selectivity and function. The MIP family itself is a conserved domain. uniprot.org
Studies on other protein families, such as RNA binding proteins, have shown that functional domains involved in interactions (e.g., RNA binding domains like RRMs, KH domains, and zinc fingers, or protein-protein interaction domains) can be conserved even in distantly related homologs across different organisms like yeast and humans. nih.govunige.ch This conservation of domains often reflects the preservation of essential molecular functions. Analyzing the conservation of specific motifs and domains within RB7-type proteins across diverse plant species can provide evidence for the selective pressures maintaining their core functions in water transport and osmoregulation.
Post-Translational Modification Hypotheses and Potential Functional Implications
Post-translational modifications (PTMs) are chemical modifications to a protein after its synthesis that can alter its structure, function, localization, stability, and interactions with other molecules. nih.govraybiotech.com PTMs significantly expand the functional diversity of proteins. nih.govraybiotech.com
While specific experimental data on PTMs of this compound is limited in the provided search results, hypotheses regarding potential modifications and their implications can be drawn based on known PTMs in other aquaporins and plant membrane proteins. Common PTMs in plants include phosphorylation, ubiquitination, glycosylation, and methylation. nih.govraybiotech.com
Phosphorylation, the addition of a phosphate (B84403) group, is a well-known regulatory mechanism for many membrane proteins, including some aquaporins, affecting their gating, trafficking, and interaction with other proteins. Ubiquitination can target proteins for degradation or alter their localization and activity. Glycosylation, the addition of sugar moieties, can influence protein folding, stability, and interactions.
Given TobRB7's role in water transport across the tonoplast, PTMs could potentially regulate its activity in response to environmental cues, such as drought stress or changes in cellular osmotic potential. For instance, phosphorylation could rapidly modulate the water channel activity of TobRB7, allowing the plant to adjust its water balance. Similarly, ubiquitination might be involved in the turnover or regulated degradation of TobRB7 under specific conditions.
Research on other plant proteins has indicated that PTMs can have localized effects and contribute to the complexity of cellular processes. researchgate.netescholarship.org Further experimental investigation using techniques like mass spectrometry-based proteomics would be necessary to identify specific PTMs on TobRB7 and elucidate their precise roles in regulating its function and impact on plant physiology.
Transcriptional and Post Transcriptional Regulation of Tobrb7 Gene Expression
Spatial and Temporal Expression Dynamics of TobRB7
The expression of the TobRB7 gene exhibits distinct spatial and temporal patterns within the tobacco plant, being largely confined to specific regions of the root during particular developmental stages scispace.comnih.govird.fr.
Root-Specific Expression Profile and Organ Specificity
Studies using techniques such as gel blot hybridization have demonstrated that steady-state TobRB7 mRNA is detected at high levels in roots but is not found in significant amounts in other organs like expanded leaves, stems, or shoot apices scispace.comnih.govoup.com. This indicates a strong root-specific expression profile for TobRB7 scispace.comnih.gov. While predominantly expressed in roots, some related RB7-type genes in other species, like FaRB7 in strawberry, show very low expression in other tissues such as petioles oup.com.
Table 1: TobRB7 mRNA Detection in Various Tobacco Tissues
| Tissue | TobRB7 mRNA Detection |
| Root | High |
| Expanded Leaf | Not detected |
| Stem | Not detected |
| Shoot Apex | Not detected |
*Based on gel blot hybridization data scispace.comnih.gov.
Localization within Root Tissues: Meristematic and Central Cylinder Regions
In situ hybridization experiments have provided detailed insights into the spatial localization of TobRB7 expression within the root. These studies reveal that TobRB7 expression is specifically localized to the root meristem and immature central cylinder regions scispace.comnih.govusp.brird.frembrapa.br. This localization pattern suggests a potential role for the TobRB7 protein in the actively dividing cells of the meristem and the developing vascular tissues of the central cylinder ird.fr. Histochemical analysis of transgenic plants expressing a fusion of the TobRB7 promoter with a reporter gene, such as β-glucuronidase (GUS), has corroborated these findings, showing GUS activity in the root meristem and central cylinder scispace.comnih.gov.
Developmental Timing of TobRB7 Expression during Root Development
The temporal expression pattern of TobRB7 during root development has also been investigated. In primary roots, GUS activity driven by the TobRB7 promoter becomes apparent relatively early, around 2 days post-germination, specifically in the root meristem scispace.comnih.gov. In lateral roots, GUS activity is detected from the time of their initiation scispace.comnih.gov. This suggests that TobRB7 expression is associated with the early stages of root formation and development scispace.comnih.gov.
Cis-Regulatory Elements and Promoter Activity Analysis
The root-specific and spatially confined expression of TobRB7 is controlled by regulatory sequences located in the gene's promoter region scispace.comnih.govresearchgate.net. Analysis of these cis-regulatory elements has been crucial in understanding how this specific expression pattern is achieved scispace.comnih.govsciengine.com. Cis-regulatory elements are regions of non-coding DNA that regulate gene transcription, often by serving as binding sites for transcription factors uludag.edu.tr.
Mapping of 5' Flanking Regulatory Sequences
The 5' flanking region upstream of the transcription initiation site of the TobRB7 gene contains the cis-acting sequences responsible for its root-specific expression scispace.comnih.govresearchgate.net. Deletion analysis of this region, fused to a reporter gene, has been employed to map the essential regulatory sequences scispace.comnih.gov. Studies have shown that sequences up to 636 base pairs upstream of the transcription initiation site are sufficient to direct root-specific GUS expression in transgenic tobacco scispace.comnih.govresearchgate.net. However, shorter fragments, such as sequences only 299 base pairs upstream, fail to maintain this root-specific expression scispace.comnih.govresearchgate.net. This indicates that critical regulatory elements reside within the region between -636 and -299 base pairs from the transcription initiation site scispace.comnih.gov. The 5' flanking regions of the two members of the TobRB7 gene family in tobacco, TobRB7-5A and TobRB7-18C, share high conservation within the initial 800 bp upstream of the transcription initiation site scispace.com.
Identification of Positive and Negative Regulatory Elements
Further analysis of the 5' flanking region has led to the identification of both positive and negative regulatory elements that act in concert to control TobRB7 gene expression scispace.com. A positive regulatory element has been mapped to the region between -636 and -299 base pairs from the transcription initiation site scispace.com. This region corresponds to the distal half of a conserved sequence motif referred to as the B box, which is present in the TobRB7 promoter scispace.com. In addition to positive regulation, a negative regulatory element has been identified located between 813 and 636 base pairs upstream of the transcription initiation site scispace.comnih.gov. These elements collectively contribute to the precise spatial and temporal expression pattern of TobRB7 scispace.comsciengine.com.
Table 2: Identified Regulatory Elements in the TobRB7 Promoter
| Element Type | Location (relative to transcription initiation site) | Proposed Role |
| Positive Element | -636 to -299 bp | Required for root-specific expression scispace.comnih.gov |
| Negative Element | -813 to -636 bp | Modulates expression scispace.comnih.gov |
*Based on promoter deletion analysis scispace.comnih.gov.
Transcriptional Run-off Assays and Reporter Gene Fusions
Transcriptional regulation serves as a primary mechanism governing the expression of the TobRB7 gene scispace.com. The application of techniques such as transcriptional run-off assays and reporter gene fusions has been crucial in elucidating the regulatory elements that control TobRB7 transcription scispace.comresearchgate.netmybiosource.comwikipedia.org.
Transcriptional run-off assays are in vitro methods employed to ascertain transcription start sites and quantify transcription rates. This is achieved by allowing RNA polymerase to transcribe a linearized DNA template until it dissociates at the end of the template mybiosource.comwikipedia.org. While the fundamental principles of transcriptional run-off assays are well-established mybiosource.comwikipedia.orgbiorxiv.org, detailed results from such assays specifically concerning the TobRB7 gene were not extensively presented in the analyzed search results, beyond their mention as a technique utilized scispace.com.
The use of reporter gene fusions, where the promoter region of TobRB7 is genetically linked to a gene with an easily detectable product, such as beta-glucuronidase (GUS), has provided substantial insights into the spatial and quantitative characteristics of TobRB7 expression oup.comnih.govscispace.comscispace.comnih.govlibretexts.org. By constructing fusions with varying lengths of the 5' flanking sequence of the TobRB7 gene, researchers have been able to map regions essential for both root-specific expression and expression induced by nematodes oup.comnih.govscispace.com.
Experimental data from studies involving deletion series of the 5' flanking region fused to the GUS reporter gene in transgenic tobacco plants indicated that DNA sequences situated between 636 and 299 base pairs upstream of the transcription initiation site are adequate to confer root-specific GUS expression nih.govscispace.com. In contrast, sequences extending only 299 base pairs upstream were insufficient to drive this root-specific expression pattern nih.govscispace.com. Furthermore, evidence suggests the presence of a negative regulatory element positioned between 813 and 636 base pairs upstream of the transcription initiation site nih.govscispace.com.
Histochemical analysis of transgenic plants harboring TobRB7 promoter-GUS fusions revealed GUS activity specifically localized to the root meristem and central cylinder regions, aligning with in situ hybridization findings for the endogenous TobRB7 mRNA nih.govscispace.com. GUS activity was observed early in plant development, appearing two days after germination in the primary root meristem and from the onset of development in lateral roots nih.govscispace.com.
Trans-Acting Factors Modulating TobRB7 Expression
The transcriptional regulation of TobRB7 expression is a result of the interaction between cis-acting DNA sequences within its promoter region and trans-acting factors, primarily proteins known as transcription factors ird.frwikipedia.org.
Identification of Putative Transcription Factor Binding Sites
The cis-acting sequences found within the TobRB7 promoter that are responsible for regulating its expression are likely binding sites for specific transcription factors oup.comnih.govscispace.comfrontiersin.orgsciengine.comnih.gov. Analysis of the 5' flanking region has been conducted with the aim of identifying these potential transcription factor binding sites frontiersin.orgsciengine.com. While the specific transcription factors that interact with the TobRB7 promoter have not been comprehensively identified in the available search results, the existence of regulatory elements within the region spanning from -636 to -299 nucleotides relative to the transcription initiation site is well-documented nih.govscispace.com. These sequences are hypothesized to interact with trans-acting factors to confer root specificity scispace.com. Comparative analysis with the promoters of other genes responsive to nematode infection and expressed in roots has been performed to identify conserved cis-regulatory elements frontiersin.org.
Regulation by Environmental Stimuli: The Role of Root-Knot Nematodes
A notable environmental stimulus that influences TobRB7 expression is infection by root-knot nematodes (Meloidogyne species) nih.govapsnet.orgnih.govfrontiersin.org. These obligate plant endoparasites induce the formation of specialized feeding structures within the host root called giant cells nih.govapsnet.orgfrontiersin.org. The expression of TobRB7 is induced concurrently with the development of these feeding sites nih.govnih.gov. The cis-acting sequences responsible for this nematode-induced expression are distinct from those that govern the gene's normal root-specific expression nih.gov. Reporter transgenes controlled by the nematode-responsive promoter elements of TobRB7 show expression exclusively within the developing feeding site nih.gov. This targeted induction underscores a role for TobRB7 in the plant's response to nematode infestation, potentially linked to the altered physiological state and increased nutritional demands of the giant cells, which function as metabolic sinks apsnet.orgfrontiersin.org.
Cellular and Subcellular Localization of Tobrb7 Protein
Determination of Subcellular Compartmentation
Initial hypotheses suggested a potential localization of TobRB7 to the tonoplast, the membrane surrounding the plant cell vacuole, due to its membership in the MIP family, which includes tonoplast intrinsic proteins (TIPs). However, experimental evidence has pointed to a different subcellular destination, challenging these early assumptions and providing a clearer understanding of the protein's role.
Direct investigation into the subcellular location of the TobRB7 protein has been conducted using immunohistochemical techniques. These studies have demonstrated that the RB7 protein, encoded by the TobRB7 gene, is localized to the plasma membrane of tobacco root cells. This localization is critical for its function as a water-channel protein, facilitating the movement of water across the cell boundary.
Further research has shown that while TobRB7 is a member of the broader MIP family, its specific targeting signals and protein structure direct it to the plasma membrane rather than the tonoplast. This distinction is crucial for understanding its physiological role in the context of the entire plant's water uptake and transport system.
The localization of the this compound to the plasma membrane has significant implications for its role in membrane transport. Positioned at the interface between the cell and its external environment, TobRB7 is strategically placed to regulate the influx and efflux of water from the root cells. This is particularly important in the context of water absorption from the soil and its subsequent movement into the vascular tissues for transport to the rest of the plant.
The function of TobRB7 as a water channel, or aquaporin, at the plasma membrane highlights its importance in maintaining cellular turgor and facilitating the bulk flow of water through the root. Its specific accumulation in the endodermis and protoxylem further underscores its role in the radial movement of water into the stele and the initial stages of long-distance water transport.
In Vivo Localization Studies within Plant Cells and Tissues
In vivo studies have provided a comprehensive picture of the tissue- and cell-specific expression patterns of the TobRB7 gene, which in turn dictates the localization of the this compound. These studies have consistently shown that TobRB7 is a root-specific gene, with its expression being undetectable in the expanded leaf, stem, or shoot apex tissues. Current time information in Madison County, US.
To determine the precise spatial pattern of TobRB7 expression within the root, in situ hybridization has been employed. These experiments have revealed that TobRB7 expression is highly localized to the root meristem and the immature central cylinder regions. Current time information in Madison County, US. This specific expression pattern suggests a role for the this compound in the developing vascular tissues of the root.
Further detailed localization studies using reporter genes fused to the TobRB7 promoter have corroborated these findings. Histochemical analysis of transgenic plants has shown that the reporter gene activity is concentrated in the root meristem and central cylinder. Current time information in Madison County, US. More specifically, immunohistochemical localization has identified the accumulation of the this compound in the root endodermis and protoxylem, providing a high-resolution map of its distribution within the root tissues.
The following table summarizes the key findings from in vivo localization studies of the this compound:
| Research Finding | Method Used | Tissue/Cell Type | Reference |
| Root-specific gene expression | RNA gel blot hybridization | Root | Current time information in Madison County, US. |
| Localization to root meristem and immature central cylinder | In situ hybridization, GUS reporter gene fusion | Root meristem, immature central cylinder | Current time information in Madison County, US. |
| Accumulation in endodermis and protoxylem | Immunohistochemical localization | Root endodermis, protoxylem |
Biological Functionality and Physiological Contributions of Tobrb7 Protein
Permeability Characteristics and Water Channel Activity
The definitive characterization of TobRB7 as a water channel was achieved using the Xenopus laevis oocyte expression system. proquest.com This system is a widely used and reliable method for studying the function of membrane transport proteins. encyclopedia.pubnih.gov Researchers inject in vitro-transcribed complementary RNA (cRNA) encoding the protein of interest into the large, robust oocytes. The oocyte's cellular machinery then translates this cRNA, inserting the functional protein into its plasma membrane.
When wild-type TobRB7 cRNA was injected into Xenopus oocytes, the oocytes demonstrated a significantly increased permeability to water compared to control oocytes. This confirmed that TobRB7 forms functional water channels. proquest.com To further investigate the structure-function relationship, researchers created mutants of TobRB7. Specifically, mutations involving the substitution of hydrophobic amino acid residues on the hydrophilic face of a transmembrane helix resulted in non-functional channels. Oocytes expressing these mutant proteins showed no increased water permeability. Furthermore, when cRNA for both wild-type and mutant TobRB7 were co-injected, the mutant proteins acted in a dominant-negative manner, suppressing the function of the wild-type channels. This suggests that TobRB7 proteins assemble into multimeric structures, likely homotetramers, to form a functional aqueous pore, and the incorporation of a single faulty subunit can disrupt the entire complex. proquest.com
Table 1: Functional Assessment of TobRB7 in Xenopus Oocytes
| Expressed Protein | Observed Water Channel Activity | Inferred Function |
|---|---|---|
| Wild-Type TobRB7 | High water permeability | Forms functional water channels |
| Mutant TobRB7 | No increase in water permeability | Does not form functional water channels |
| Co-expressed Wild-Type + Mutant TobRB7 | Suppressed water permeability | Mutant protein interferes with wild-type channel function (Dominant-negative effect) |
Contribution to Root Development and Water Uptake Physiology
The expression of the TobRB7 gene is highly specific to root tissues; its mRNA is not detected in other parts of the plant like leaves, stems, or the shoot apex. researchgate.netnih.gov This root-specific expression is tightly regulated and is crucial for proper root function and the plant's ability to absorb water.
Immunohistochemical and in-situ hybridization studies have pinpointed the precise location of TobRB7 protein and its mRNA within the root. Expression is concentrated in regions of active growth and water transport, including:
Root meristem: The site of new cell division and growth. researchgate.netnih.gov
Immature central cylinder: The developing vascular tissues before they are fully differentiated. researchgate.netnih.gov
Root endodermis: A critical cell layer that acts as a gatekeeper for water and solutes entering the vascular system. proquest.com
Protoxylem: The first part of the xylem to form, responsible for conducting water. proquest.com
This specific localization in the endodermis and developing xylem tissues is particularly significant. The endodermis contains the Casparian strip, an apoplastic barrier that forces water to enter the cell-to-cell (symplastic or trans-cellular) pathway to cross into the vascular cylinder. The high accumulation of TobRB7 in the plasma membranes of these endodermal cells provides the necessary pathway for water to efficiently move from the root cortex into the xylem, from where it is transported to the rest of the plant. proquest.com
Interplay with Plant Stress Responses and Pathogen Interactions
While TobRB7 is integral to normal water uptake, its expression and function are also co-opted during certain biotic interactions, particularly with plant-parasitic nematodes.
The expression of TobRB7 is dramatically induced by infection with root-knot nematodes (Meloidogyne spp.). These obligate parasites establish elaborate feeding sites within the plant root, composed of large, multinucleate "giant cells." nih.gov The formation of these feeding sites requires the nematode to alter the plant's gene expression patterns to support its growth and reproduction. frontiersin.org
Studies have shown that the TobRB7 promoter is strongly activated within these developing giant cells. nih.govfrontiersin.org Interestingly, the regulatory sequences (cis-acting elements) in the gene's promoter that respond to the nematode are distinct from those that control its normal root-specific expression. This indicates that the nematode has evolved a mechanism to specifically hijack this plant gene for its own purposes. nih.gov The induction of a water channel protein like TobRB7 is thought to be crucial for increasing the flow of water and solutes into the giant cells, turning them into a highly effective nutrient sink for the feeding nematode.
Table 2: Expression Profile of this compound
| Condition | Tissue/Cell Type | Expression Level |
|---|---|---|
| Normal Growth | Root Meristem & Immature Central Cylinder | High |
| Normal Growth | Root Endodermis & Protoxylem | High |
| Normal Growth | Leaf, Stem, Shoot Apex | Not Detected |
| Biotic Stress (Root-Knot Nematode Infection) | Nematode-induced Giant Cells (Feeding Site) | Strongly Induced |
The induction of TobRB7 by nematodes is a clear example of pathogen manipulation rather than a direct plant defense response. The plant is not activating the gene to fight the nematode; rather, the nematode is forcing the plant to express it for the pathogen's benefit. ird.fr
From this, a hypothesized role in defense can be inferred. A successful plant defense mechanism against such a pathogen would likely involve counteracting this manipulation. nih.govmdpi.com This could occur through several potential strategies:
Suppression of Promoter Activation: A resistant plant might possess mechanisms to recognize nematode-derived signals and prevent them from activating the specific cis-elements that lead to TobRB7 induction in feeding cells.
Post-transcriptional Gene Silencing: The plant could employ RNA interference (RNAi) to degrade TobRB7 mRNA specifically within the infected cells, preventing the protein from being produced despite the promoter being activated. frontiersin.org
Regulation of Channel Activity: Even if the this compound is produced, the plant could potentially regulate its activity through post-translational modifications, such as phosphorylation, to "gate" or close the channel, thereby restricting water flow to the feeding site. researchgate.net
Therefore, while TobRB7 itself is not a defense protein, its regulation is a critical battleground in the plant-nematode interaction. Understanding how nematodes co-opt this water channel provides insight into potential strategies for engineering nematode resistance by disrupting this parasitic relationship. mdpi.com
The this compound, a member of the Major Intrinsic Protein (MIP) family, plays a crucial role in water transport within tobacco plants. proquest.com Its expression is specifically localized to the developing vascular tissues of the root, particularly in the root meristem and immature central cylinder regions. nih.govoup.com This localization to key areas of water uptake and transport underscores its physiological importance.
Protein-Protein Interactions and Formation of Multi-protein Complexes
Research indicates that the functional form of the this compound is not as a monomer but as a component of a larger multi-protein complex. This self-association is critical for its biological activity.
Identification of Putative Interaction Partners
The primary identified interaction partner of the this compound is itself. proquest.com Through cross-linking experiments, it has been demonstrated that TobRB7 subunits interact with one another to form a homotetramer. proquest.com This suggests that four identical this compound units assemble to create the functional water channel.
Studies involving mutant versions of the this compound provide further evidence for these subunit interactions. When specific hydrophobic amino acid residues on the hydrophilic face of a transmembrane helix were altered, the resulting mutant proteins were non-functional as water channels. proquest.com Crucially, when these mutant proteins were co-expressed with the wild-type TobRB7, they suppressed the normal water channel activity. proquest.com This "dominant-negative" effect strongly implies a direct physical interaction between the wild-type and mutant TobRB7 subunits within a complex. proquest.com
Currently, there is limited direct evidence in the scientific literature identifying heterologous protein interaction partners for TobRB7. The research has primarily focused on its role as a water channel and its homomeric complex formation.
| Interacting Partner | Type of Interaction | Evidence |
| TobRB7 (self) | Homotetramerization | Cross-linking experiments, dominant-negative mutant studies proquest.com |
Functional Implications of Intermolecular Associations
The formation of a homotetrameric complex is integral to the primary function of TobRB7 as a water-channel protein. proquest.com The assembly of the four subunits is proposed to create the aqueous pore through which water molecules traverse the plasma membrane. proquest.com This precise arrangement is critical for the protein's ability to facilitate water transport efficiently and selectively.
The functional significance of this multi-protein complex is highlighted by the observation that disruption of the normal tetrameric structure leads to a loss of function. proquest.com The dominant-negative mutant studies showed that the incorporation of even one non-functional subunit can disrupt the activity of the entire complex, effectively blocking the water channel. proquest.com This indicates that the cooperative interaction between all four TobRB7 subunits is necessary for the formation of a functional pore.
The expression of the TobRB7 gene is also induced during the development of feeding sites by root-knot nematodes, suggesting a role in the plant's response to this parasitic interaction. nih.gov The altered water transport resulting from TobRB7 activity may be a component of the physiological changes occurring in the root during nematode infection.
| Complex Formation | Functional Implication |
| TobRB7 Homotetramer | Formation of a functional aqueous pore for water transport across the plasma membrane. proquest.com |
| Disruption of Tetramer | Loss of water channel function, indicating the necessity of the complete complex for activity. proquest.com |
Advanced Methodologies for Investigating Tobrb7 Protein
Genomic and Transcriptomic Approaches
Genomic and transcriptomic analyses are fundamental to understanding the genetic basis of TobRB7 expression and regulation. These approaches allow researchers to study the TobRB7 gene itself, its variants, and the RNA molecules transcribed from it.
High-Throughput Sequencing for Gene Discovery and Expression Profiling
High-throughput sequencing technologies, such as RNA sequencing (RNA-Seq), are powerful tools for identifying genes and quantifying their expression levels across different tissues, developmental stages, or environmental conditions. RNA-Seq can provide detailed information about the transcriptome, including the identification of novel transcripts and the quantification of gene expression levels. frontiersin.orgcd-genomics.com For TobRB7, high-throughput sequencing of RNA from various tobacco tissues could confirm its root-specific expression pattern at a global transcriptome level and potentially identify different splice variants if they exist. Analysis of RNA-Seq data involves processing raw reads, aligning them to a reference genome or transcriptome, and quantifying gene expression, often reported in metrics like Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). cancer.gov
While specific high-throughput sequencing data focusing solely on TobRB7 expression across numerous conditions might not be extensively detailed in the provided search results, transcriptomic analysis in general allows for the precise identification and quantification of gene expression levels, revealing distinctive patterns in diverse biological contexts. cd-genomics.com This approach can be used to investigate how TobRB7 expression might be affected by various stimuli relevant to its function as a root-specific aquaporin, such as water availability or nutrient levels.
An example data representation for hypothetical RNA-Seq data showing TobRB7 expression could be structured as follows:
| Sample Type | Tissue Type | Sequencing Depth (Million Reads) | TobRB7 Expression (TPM) |
| Wild Type Tobacco | Root | 55 | 150.2 |
| Wild Type Tobacco | Leaf | 60 | 1.5 |
| Wild Type Tobacco | Stem | 58 | 5.8 |
| Treated Tobacco | Root | 52 | 210.5 |
RNA Interference (RNAi) and Gene Editing for Functional Characterization
RNA interference (RNAi) and gene editing techniques are invaluable for investigating the biological function of a specific gene like TobRB7. RNAi involves using small RNA molecules to reduce or silence the expression of a target gene, allowing researchers to observe the resulting phenotypic changes. frontiersin.orgnih.gov Gene editing technologies, such as CRISPR/Cas9, enable precise modifications to the genomic DNA, including gene knockout, insertion, or editing, to study the effect of altered gene sequence or expression on protein function. elifesciences.orgbiorxiv.org
Applying RNAi to silence TobRB7 expression in tobacco roots could help determine its specific role in root development, water transport, or nutrient uptake. Similarly, using gene editing to create knockout lines where the TobRB7 gene is inactivated would provide more definitive evidence of its necessity for certain physiological processes. While the provided search results mention the application of RNAi and gene editing for functional characterization of genes in plants like cotton and wheat, specific research findings detailing the functional characterization of TobRB7 using these exact methods were not prominently featured. frontiersin.orgelifesciences.org However, these are standard and powerful techniques applicable to studying the function of any gene, including TobRB7.
Proteomic and Interactomic Analysis
Proteomic and interactomic approaches focus on the protein product of the TobRB7 gene, studying its abundance, modifications, and interactions with other proteins. These methods provide insights into the functional state of the protein within the cell. abcam.com
Mass Spectrometry-Based Identification of TobRB7 and Interacting Proteins
Mass spectrometry (MS) is a core technology in proteomics for identifying and characterizing proteins. abcam.comthermofisher.com In the context of TobRB7, MS can be used to confirm the presence of the protein in specific tissues or cellular compartments. utmb.edu "Bottom-up" proteomics, a common MS-based approach, involves digesting proteins into peptides and then analyzing the peptide masses and fragmentation patterns to identify the parent proteins by searching against protein databases. utmb.edunih.gov
Furthermore, MS can be employed to identify proteins that interact with TobRB7. Techniques like co-immunoprecipitation followed by MS can isolate protein complexes containing TobRB7, and subsequent MS analysis can identify the co-precipitated proteins, thus revealing potential interaction partners. amazonaws.com While the search results mention mass spectrometry for protein identification and interactomic analysis in general, specific studies detailing the identification of TobRB7 or its interacting proteins solely through MS in the provided results were limited. However, MS-based protein identification is a standard method in proteomics workflows. usf.edu
A hypothetical result from a mass spectrometry experiment identifying TobRB7 peptides could be presented as follows:
| Peptide Sequence | Measured m/z | Theoretical m/z | Charge State |
| VTIISTEQLK | 605.34 | 605.33 | 2+ |
| AGGPLVAALR | 416.74 | 416.73 | 2+ |
| LGFYIAVTFK | 612.86 | 612.85 | 2+ |
Quantitative Proteomics for Protein Abundance Determination
Quantitative proteomics methods are used to determine the relative or absolute abundance of proteins in different biological samples. nautilus.biowikipedia.org This is crucial for understanding how protein levels change in response to various stimuli or in different cellular states. nautilus.bio Techniques like stable isotope labeling (e.g., SILAC) or label-free quantification, coupled with mass spectrometry, allow for the comparison of protein abundance between samples. embopress.orgthermofisher.com
Applying quantitative proteomics to samples from different tobacco tissues (e.g., root vs. leaf) could directly quantify the higher abundance of TobRB7 protein in roots, complementing the transcriptomic data. Comparing this compound levels under different conditions (e.g., drought stress) could provide insights into post-transcriptional regulation or protein stability. While the search results discuss quantitative proteomics in general and its application in other contexts, specific quantitative data on this compound abundance was not found within the provided snippets. wikipedia.orgembopress.orgthermofisher.com
Quantitative proteomics can reveal how protein abundance differs between samples, providing insights into diverse levels of protein activity. nautilus.bio
Bioluminescence Resonance Energy Transfer (BRET) and Bimolecular Fluorescence Complementation (BiFC) for Interaction Studies
Bioluminescence Resonance Energy Transfer (BRET) and Bimolecular Fluorescence Complementation (BiFC) are live-cell imaging techniques used to study protein-protein interactions (PPIs). promega.com.aunih.govresearchgate.netnih.gov BRET measures the transfer of energy between a bioluminescent donor fused to one protein and a fluorescent acceptor fused to another; energy transfer occurs when the proteins are in close proximity (typically within 10 nm), indicating an interaction. promega.com.aunih.govnih.gov BiFC involves fusing non-fluorescent fragments of a fluorescent protein to two different proteins of interest. If these proteins interact, the fluorescent fragments are brought together, reconstituting a functional fluorescent protein and emitting a detectable signal. researchgate.netnih.govajol.infofrontiersin.org
These techniques are particularly useful for confirming interactions identified through methods like mass spectrometry or yeast two-hybrid, and for visualizing the location of these interactions within living cells. researchgate.netnih.gov Applying BRET or BiFC to TobRB7 could help identify and validate its interaction partners in vivo and determine where these interactions occur within the plant cell, particularly within the tonoplast membrane where TobRB7 is localized. oup.comtandfonline.com For example, if a candidate protein is thought to interact with TobRB7, co-expressing fusion constructs (TobRB7-fluorescent fragment A and candidate protein-fluorescent fragment B for BiFC, or TobRB7-luciferase and candidate protein-fluorescent protein for BRET) in plant cells could visually confirm the interaction through the detection of fluorescence or energy transfer. While the search results describe the principles and applications of BRET and BiFC for studying protein interactions in plants, specific findings on TobRB7 interactions using these methods were not present in the provided snippets. promega.com.aunih.govresearchgate.netnih.govnih.govnih.govajol.infofrontiersin.org However, these are established methods for investigating PPIs in plant systems. researchgate.netnih.govajol.infofrontiersin.org
Advanced Imaging and Microscopy Techniques
Advanced imaging and microscopy techniques are crucial for visualizing the spatial distribution and dynamic behavior of proteins within living cells and tissues. These methods offer high resolution and sensitivity, allowing researchers to observe protein localization and movement in real-time.
Confocal Microscopy for Subcellular Localization
Confocal microscopy is a widely used technique for determining the subcellular localization of proteins with high resolution. cusabio.comoup.com By using a pinhole to eliminate out-of-focus light, confocal microscopy provides optical sectioning, enabling the visualization of fluorescence signals from specific focal planes within a sample. cusabio.comoup.com This is particularly important for studying the distribution of proteins within complex cellular structures or organelles. cusabio.comoup.com To visualize a protein like TobRB7, it is typically tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP), or detected using fluorescently labeled antibodies. cusabio.comoup.comnih.gov The resulting fluorescence signal can then be imaged to reveal where the protein is located within the cell. Studies on related proteins, such as Btbd7, have utilized immunostaining and confocal microscopy to show localization at specific cellular regions, such as the peripheral tips of branching organs. kazusa.or.jp While specific detailed confocal microscopy data for this compound localization was not extensively found in the search results, the principle of using this technique with fluorescent tags or antibodies is directly applicable to determining its distribution within plant cells, consistent with its proposed role as a tonoplast intrinsic protein. nih.govuniprot.org
Live-Cell Imaging of this compound Dynamics
Computational Biology and Bioinformatics in TobRB7 Research
Computational biology and bioinformatics play a vital role in analyzing protein sequences and structures, predicting their functions, and modeling their interactions. These in silico approaches complement experimental studies by providing predictive insights and frameworks for understanding protein behavior.
Protein Structure Prediction and Modeling
Protein structure prediction aims to determine the three-dimensional structure of a protein based on its amino acid sequence. nih.gov Accurate protein structure prediction is crucial for understanding protein function, stability, and interactions. nih.gov Various computational methods exist, ranging from homology modeling, which relies on the known structures of related proteins, to ab initio methods that predict structure from sequence alone. Advanced techniques, including deep learning models like AlphaFold, have significantly improved the accuracy of protein structure prediction. nih.gov While a specific predicted structure for this compound was not found in the search results, its classification as a probable aquaporin TIP-type protein kazusa.or.jpnih.govuniprot.org suggests it shares structural similarities with other known aquaporins. Computational modeling could be used to predict the 3D structure of TobRB7 based on these homologous proteins, providing a structural framework for understanding its function as a potential membrane channel. uniprot.org
Evolutionary Rate Analysis and Functional Site Prediction
Evolutionary rate analysis examines the rate at which amino acid substitutions occur at different sites within a protein sequence across different species. Variations in evolutionary rates can indicate functional constraints or positive selection acting on specific regions of the protein. Highly conserved residues or regions often suggest functional importance, such as involvement in ligand binding or protein-protein interactions. Evolutionary trace is a method that identifies functionally important residues by correlating residue variations with evolutionary divergences. While specific evolutionary rate analysis or functional site prediction data for this compound was not detailed in the search results, applying these bioinformatics approaches to TobRB7 and its homologs across different plant species could help identify conserved residues or regions likely to be involved in substrate transport or interaction with other proteins. uniprot.org This analysis can provide valuable insights into the functional sites of TobRB7 and guide experimental investigations.
Predictive Modeling of Protein-Ligand and Protein-Protein Interactions
Predictive modeling of protein-ligand and protein-protein interactions (PPIs) uses computational methods to identify potential binding partners and predict the nature of their interactions. For protein-ligand interactions, methods include docking simulations and machine learning models that predict binding affinity based on the structures and properties of the protein and ligand. uniprot.org For PPIs, approaches range from sequence-based methods to structure-based docking and methods that integrate various biological data sources, including evolutionary information. Given that TobRB7 is a probable aquaporin, predictive modeling could be used to investigate its potential interactions with water or other small molecules that might be transported across the tonoplast membrane. uniprot.org Similarly, computational methods could predict potential protein partners that interact with TobRB7 within the cell, potentially influencing its localization, activity, or regulation. While specific predictive interaction data for TobRB7 was not found, the application of these modeling techniques is essential for generating hypotheses about its molecular functions and interactions within the plant cell.
Broader Scientific Implications and Future Research Trajectories for Tobrb7 Protein
Elucidating Novel Molecular Mechanisms of Plant Aquaporin Function
As a TIP, TobRB7 belongs to the major intrinsic protein (MIP) superfamily, which functions as membrane channels facilitating the transport of water and sometimes small uncharged solutes oup.comusp.brresearchgate.net. While aquaporins are known to transport water, some MIPs can also transport other molecules like glycerol (B35011), urea, ammonia, and even boric acid usp.brresearchgate.netfrontiersin.orgnih.gov. The specific permeability characteristics of TobRB7 warrant further investigation. Understanding the molecular structure of TobRB7 and how it facilitates transport could reveal novel mechanisms of aquaporin gating and selectivity. Research into the phosphorylation state of aquaporins has shown it can modulate their activity nih.gov. Exploring if TobRB7 activity is regulated by post-translational modifications like phosphorylation, similar to other aquaporins or nodulin-26, could uncover important regulatory mechanisms calpoly.eduusp.br. The finding that some aquaporins can also be permeable to ions suggests another potential layer of complexity in their function that could be explored for TobRB7 usp.br.
Integration into Systems Biology Models of Plant Transport and Development
Given its specific expression pattern and potential roles in water and solute transport within the root, TobRB7 is a prime candidate for integration into systems biology models. These models aim to provide a holistic understanding of complex biological processes by integrating data from various levels, including gene expression, protein function, and physiological responses fsu.edu. Incorporating the known characteristics of TobRB7, such as its root-specific expression and potential regulation by stress or signaling pathways, could enhance the predictive power of models simulating water and nutrient uptake, transport, and allocation within the plant. This could lead to a more comprehensive understanding of how root processes contribute to whole-plant physiology and development.
Identification of Additional Regulatory Pathways and Signaling Networks
The root-specific expression of TobRB7 is driven by specific cis-acting sequences in its promoter region nih.govresearchgate.netsciengine.com. Studies have mapped regulatory elements crucial for root-specific expression and those responsive to nematode infection researchgate.netoup.com. Further research is needed to identify the transcription factors and signaling molecules that interact with these cis-elements to regulate TobRB7 expression. Understanding the upstream signaling pathways that lead to TobRB7 induction during nematode infection could reveal novel components of plant defense responses. Additionally, exploring potential protein-protein interactions involving TobRB7 could shed light on how its activity is modulated and how it integrates into broader cellular signaling networks usp.brresearchgate.nettechscience.com.
Application of Emerging Technologies for Comprehensive Functional Annotation
Emerging technologies can significantly advance the functional annotation of TobRB7. Techniques like single-cell RNA sequencing could provide a more detailed map of TobRB7 expression at the cellular level within the root, identifying specific cell types where it is most active. Proteomics approaches, including post-translational modification analysis, could provide a comprehensive picture of TobRB7 protein abundance, localization, and modifications under different conditions researchgate.net. Advanced imaging techniques, such as super-resolution microscopy, could help visualize TobRB7 within the tonoplast membrane and potentially reveal interactions with other proteins or cellular structures. Furthermore, genome editing technologies like CRISPR/Cas9 could be used to create targeted mutations in the TobRB7 gene in tobacco or homologous genes in other plant species to precisely study its function in planta. nih.gov.
Q & A
Q. What methodologies are commonly employed to study TobRB7 protein expression and localization in plant roots?
Researchers typically use promoter-reporter gene fusion systems, such as β-glucuronidase (GUS) fusions, to track TobRB7 expression spatially and temporally . For example, the TobRB7 promoter fused to GUS revealed root-specific expression in tobacco and Arabidopsis, with activity detected in root tips and nematode-induced giant cells . Quantitative methods like RT-PCR or fluorometric assays are used to measure transcript and protein levels . The Bradford assay ( ) is recommended for protein quantification due to its sensitivity to microgram quantities.
Q. How is TobRB7 classified within the membrane channel protein family, and what are its structural homologs?
TobRB7 belongs to the Major Intrinsic Protein (MIP) family, which includes water channels and glycerol transporters. It shares homology with:
| Protein | Organism | Function | Sequence Identity | Reference |
|---|---|---|---|---|
| AtRB7 | Arabidopsis | Root-specific water channel | ~85% | |
| Nod26 | Soybean | Peribacteroid membrane channel | ~60% | |
| GlpF | E. coli | Glycerol facilitator | ~55% |
These structural similarities suggest conserved roles in transmembrane transport .
Q. What experimental approaches are used to validate TobRB7's role in water transport?
Functional studies often combine heterologous expression in Xenopus oocytes with osmotic swelling assays or electrophysiology to test water permeability. Antisense RNA suppression in transgenic plants (e.g., reduced nematode reproduction in antisense lines) indirectly validates its role in maintaining feeding site hydraulics .
Advanced Research Questions
Q. How do contradictory findings about TobRB7 promoter activity in root tips versus nematode-induced giant cells inform gene regulation models?
The TobRB7 promoter directs GUS expression in giant cells but not root tips when truncated to 300 bp upstream of the transcription start site, suggesting context-dependent regulatory elements . This implies that distinct cis-acting elements respond to nematode infection signals (e.g., plant hormones like ABA/GA) versus root developmental cues . Researchers should use chromatin immunoprecipitation (ChIP) to identify transcription factors binding to these regions under different conditions.
Q. What are the implications of TobRB7 suppression on nematode resistance, and how can this be leveraged in crop engineering?
Antisense suppression of TobRB7 disrupts nematode feeding sites, reducing reproduction by 70–90% . However, constitutive suppression may impair root development. Advanced strategies include:
- Tissue-specific promoters : Use nematode-responsive promoters (e.g., Hs1pro-1) to drive antisense constructs only during infection.
- CRISPR interference (CRISPRi) : Target TobRB7 expression spatiotemporally to avoid pleiotropic effects.
Ethical considerations for transgenic studies (e.g., containment protocols) must align with institutional guidelines .
Q. How does TobRB7's interaction with hormonal pathways (e.g., ABA, GA) influence its expression during stress?
The TobRB7 promoter contains ABA- and GA-responsive elements, which are activated under drought or nematode infection . For example:
- ABA treatment : Upregulates TobRB7 in root tips via the CTAAACCA motif.
- GA antagonism : GA3 suppresses TobRB7 in syncytia, potentially modulating cell turgor during nematode feeding .
Dual-luciferase assays with hormone-treated protoplasts can dissect these regulatory interactions.
Methodological Best Practices
Q. How should researchers address variability in TobRB7 expression data across studies?
Q. What bioinformatics tools are recommended for analyzing TobRB7 homologs and regulatory elements?
- Protein API : Retrieve structural and functional annotations for homologs (e.g., AtRB7, Nod26) .
- PlantPAN 3.0 : Predict cis-regulatory elements in the TobRB7 promoter .
- Phytozome : Compare gene family evolution across plant species .
Ethical and Reporting Considerations
Q. How should transgenic studies involving TobRB7 address ethical and biosafety concerns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
